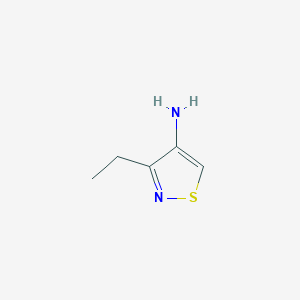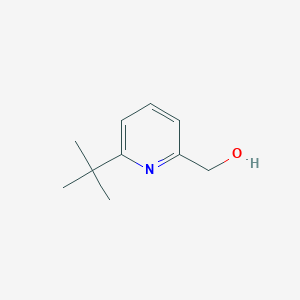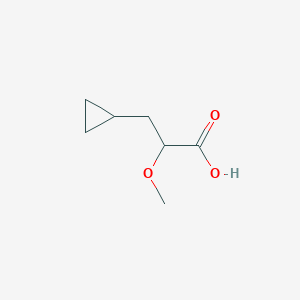
3-Cyclopropyl-2-methoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-methoxypropanoic acid, with the chemical formula C7H12O3, is a carboxylic acid compound. Its IUPAC name is this compound . This compound features a cyclopropyl ring and a methoxy group attached to the propionic acid backbone.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 3-Cyclopropyl-2-methoxypropanoic acid involves several steps. One common approach is the reaction of cyclopropylmethyl bromide with methoxyacetic acid under basic conditions. The cyclopropylmethyl bromide reacts with methoxyacetic acid to form the desired product.
Reaction Conditions:- Reactants: Cyclopropylmethyl bromide, methoxyacetic acid
- Base: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
- Solvent: Aprotic solvent (e.g., dimethyl sulfoxide, DMSO)
- Temperature: Room temperature or slightly elevated
- Workup: Acidification and extraction
Industrial Production Methods: While industrial-scale production methods are not widely documented, the laboratory synthesis can be scaled up with appropriate modifications.
Analyse Chemischer Reaktionen
3-Cyclopropyl-2-methoxypropanoic acid can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction type. For example:
- Hydrolysis: Acidic conditions (e.g., HCl, H2SO4)
- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Substitution: Alkyl halides, nucleophiles
Major products formed from these reactions include the corresponding alcohol, carboxylic acid, or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-methoxypropanoic acid finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development due to its unique structure.
Biological Studies: Researchers explore its effects on cellular processes and biological pathways.
Chemical Synthesis: It participates in the synthesis of more complex molecules.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
While 3-Cyclopropyl-2-methoxypropanoic acid is relatively rare, it shares similarities with other carboxylic acids, such as 3-methoxypropionic acid (CAS Number: 235370) . its cyclopropyl ring imparts uniqueness.
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3-cyclopropyl-2-methoxypropanoic acid |
InChI |
InChI=1S/C7H12O3/c1-10-6(7(8)9)4-5-2-3-5/h5-6H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
CZJVYKROIIRNJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


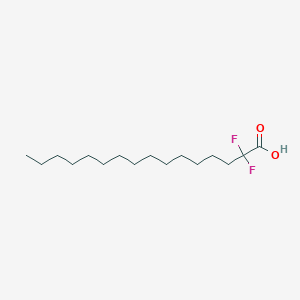
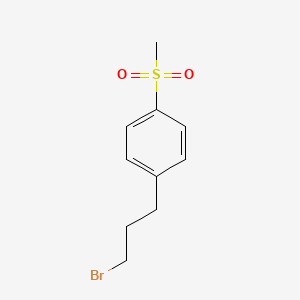
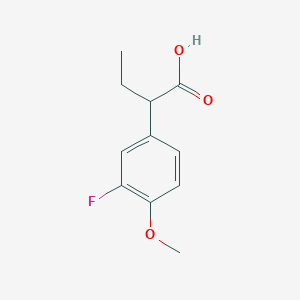
![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)

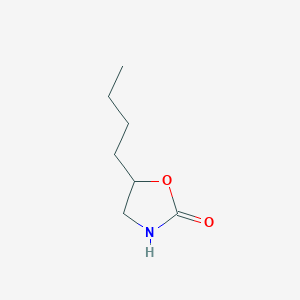
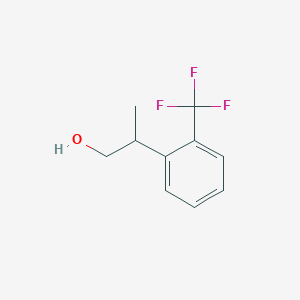
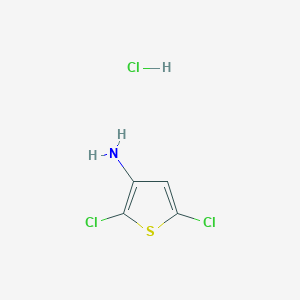
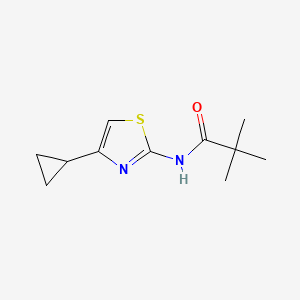
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)


